molecular formula C7H11NO B146393 (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one CAS No. 126424-83-7

(S)-Tetrahydro-1H-pyrrolizin-3(2H)-one

Cat. No.: B146393
CAS No.: 126424-83-7
M. Wt: 125.17 g/mol
InChI Key: KSSXTPBFMJHPIR-LURJTMIESA-N
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Description

(S)-Tetrahydro-1H-pyrrolizin-3(2H)-one is a heterocyclic organic compound with a unique structure that includes a pyrrolizine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of amino acids as starting materials, which undergo cyclization through intramolecular reactions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-Tetrahydro-1H-pyrrolizin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated compounds.

Scientific Research Applications

(S)-Tetrahydro-1H-pyrrolizin-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interact with enzymes and receptors involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolizidine Alkaloids: These compounds share a similar pyrrolizine ring structure but differ in their functional groups and biological activities.

    Tetrahydroisoquinolines: These compounds have a similar tetrahydro structure but differ in their ring systems and applications.

Uniqueness

(S)-Tetrahydro-1H-pyrrolizin-3(2H)-one is unique due to its specific stereochemistry and the presence of the pyrrolizine ring system

Properties

IUPAC Name

(8S)-1,2,5,6,7,8-hexahydropyrrolizin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-4-3-6-2-1-5-8(6)7/h6H,1-5H2/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSXTPBFMJHPIR-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CCC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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